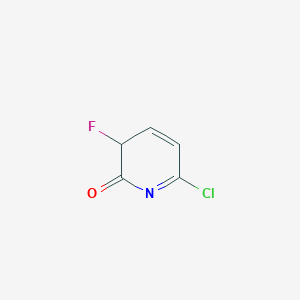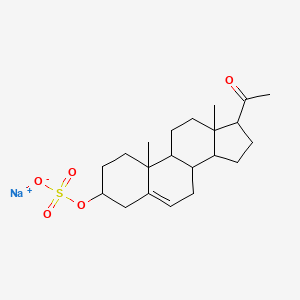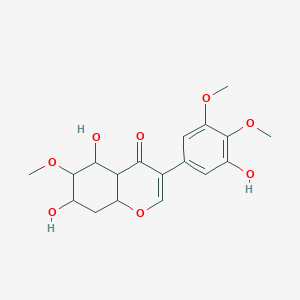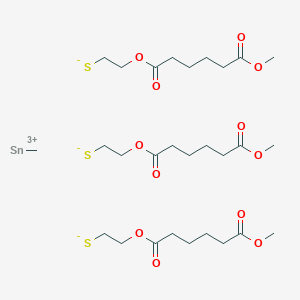
2-(6-Methoxy-6-oxohexanoyl)oxyethanethiolate;methyltin(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-Carboxyhexylphosphocholine p-Nitrophenyl Ester involves several steps. The starting material is typically a hexylphosphocholine derivative, which undergoes a series of reactions to introduce the carboxy and p-nitrophenyl ester groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine . The final product is purified through techniques such as column chromatography to ensure high purity .
Analyse Chemischer Reaktionen
6-Carboxyhexylphosphocholine p-Nitrophenyl Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous solutions, the ester bond can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids.
Substitution: The p-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, potassium permanganate, and various nucleophiles. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-Carboxyhexylphosphocholine p-Nitrophenyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester hydrolysis and substitution reactions.
Medicine: Research on this compound contributes to the development of new drugs and therapeutic agents targeting phosphorylcholine pathways.
Industry: It is employed in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Carboxyhexylphosphocholine p-Nitrophenyl Ester involves its interaction with specific molecular targets and pathways. The phosphorylcholine group is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
6-Carboxyhexylphosphocholine p-Nitrophenyl Ester can be compared with other phosphorylcholine esters, such as:
Hexylphosphocholine: Lacks the carboxy and p-nitrophenyl ester groups, making it less reactive in certain chemical reactions.
Carboxyethylphosphocholine: Contains a shorter carbon chain, which affects its solubility and reactivity.
Nitrophenylphosphocholine: Similar structure but without the carboxy group, leading to different chemical properties and applications.
The uniqueness of 6-Carboxyhexylphosphocholine p-Nitrophenyl Ester lies in its combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
70942-28-8 |
|---|---|
Molekularformel |
C28H48O12S3Sn |
Molekulargewicht |
791.6 g/mol |
IUPAC-Name |
2-(6-methoxy-6-oxohexanoyl)oxyethanethiolate;methyltin(3+) |
InChI |
InChI=1S/3C9H16O4S.CH3.Sn/c3*1-12-8(10)4-2-3-5-9(11)13-6-7-14;;/h3*14H,2-7H2,1H3;1H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
FZGACYJTFRRBMX-UHFFFAOYSA-K |
Kanonische SMILES |
COC(=O)CCCCC(=O)OCC[S-].COC(=O)CCCCC(=O)OCC[S-].COC(=O)CCCCC(=O)OCC[S-].C[Sn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]-1-methylethenyl]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B12352403.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12352412.png)
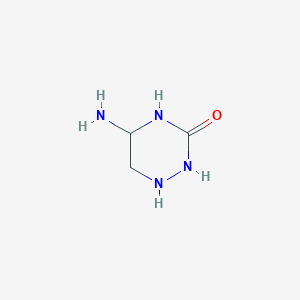
![Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12352431.png)
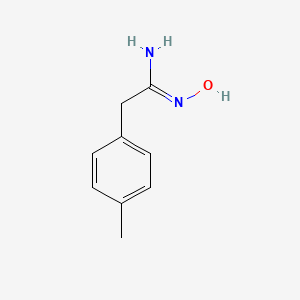
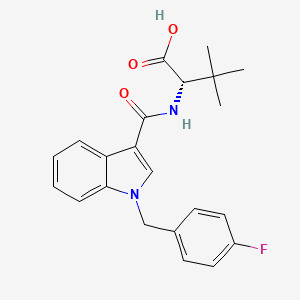
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)
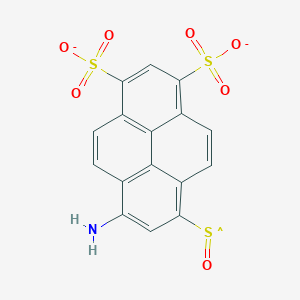
![Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate,monohydrochloride](/img/structure/B12352457.png)
